1-(5-Bromo-2-methoxyphenyl)-2-hydroxyethanone
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Overview
Description
1-(5-Bromo-2-methoxyphenyl)-2-hydroxyethanone is an organic compound with a molecular formula of C9H9BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a hydroxyethanone moiety attached to a benzene ring. It is a derivative of benzene and is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxyphenyl)-2-hydroxyethanone typically involves the bromination of 2-methoxyphenol followed by a series of reactions to introduce the hydroxyethanone group. One common method involves the acetylation of 2-methoxyphenol to protect the phenolic hydroxyl group, followed by bromination using bromine in the presence of iron powder as a catalyst. The final step involves deacetylation to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-methoxyphenyl)-2-hydroxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-2-hydroxyethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-2-hydroxyethanone involves its interaction with various molecular targets. The bromine atom and the hydroxyethanone group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. The methoxy group activates the benzene ring towards electrophilic attack, while the hydroxyethanone group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxyphenol: Similar structure but lacks the hydroxyethanone group.
2-Hydroxy-5-bromobenzaldehyde: Contains an aldehyde group instead of a hydroxyethanone group.
5-Bromo-2-methoxybenzoic acid: Contains a carboxylic acid group instead of a hydroxyethanone group.
Uniqueness
1-(5-Bromo-2-methoxyphenyl)-2-hydroxyethanone is unique due to the presence of both a bromine atom and a hydroxyethanone group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9BrO3 |
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Molecular Weight |
245.07 g/mol |
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C9H9BrO3/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
AAEFSLHKSBUQLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)CO |
Origin of Product |
United States |
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